Pitavastatin D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pitavastatin D4 is deuterium labeled Pitavastatin, which is a potent HMG-CoA reductase inhibitor.
Scientific Research Applications
Pharmacokinetics and Metabolism Pitavastatin's effects on pharmacokinetics have been extensively studied. Research indicates that genetic variations in organic anion transporting polypeptide 1B1 (OATP1B1) significantly influence the pharmacokinetics of pitavastatin (Chung et al., 2005). Additionally, the drug demonstrates minimal metabolism by cytochrome P450 (CYP) enzymes, reducing the likelihood of drug-drug interactions (Saito, 2009).
Clinical Efficacy and Lipid Profile Improvement Pitavastatin has shown efficacy in improving lipid profiles in various populations. It effectively reduces low-density lipoprotein cholesterol (LDL-C) and has a sustained effect on high-density lipoprotein cholesterol (HDL-C) elevation (Sasaki, 2010). A method for its determination in human plasma using high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) has been developed, indicating its application in clinical pharmacokinetic studies (Lv et al., 2007).
Comparative Efficacy with Other Statins Comparisons with other statins, like atorvastatin and pravastatin, have shown that pitavastatin provides equivalent or superior lipid-lowering effects. Its distinct metabolic profile, involving minimal metabolism by CYP enzymes, makes it an attractive alternative, especially for patients requiring polypharmacy (Gotto Jr. & Moon, 2010).
Mechanism of Action and Cardiovascular Effects Pitavastatin activates endothelial nitric oxide synthase through the PI3K-AKT pathway in endothelial cells, indicating a mechanism that contributes to its cardiovascular protective effects (Wang et al., 2005). Additionally, it has been shown to reduce atherosclerotic plaque and improve endothelial function, which are critical in preventing cardiovascular diseases (Suzuki et al., 2003).
Drug-Drug Interactions and Safety Profile Studies have focused on the safety and tolerability of pitavastatin, highlighting its low propensity for drug-drug interactions and a favorable safety profile. This makes it a viable option for patients with severe renal impairment and those on multiple medications (Corsini & Češka, 2011).
Neuroprotective Effects Pitavastatin has demonstrated neuroprotective effects, particularly in reducing hippocampal damage after transient cerebral ischemia. This suggests its potential application in neurological disorders such as stroke (Kumagai et al., 2004).
Potential Anticancer Effects Recent research suggests that pitavastatin may have anticancer properties. It has been shown to suppress liver cancer cells in vitro and in vivo, indicating its potential therapeutic application in liver cancer treatment (You et al., 2016).
Properties
Molecular Formula |
C25H20D4FNO4 |
---|---|
Molecular Weight |
425.49 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.